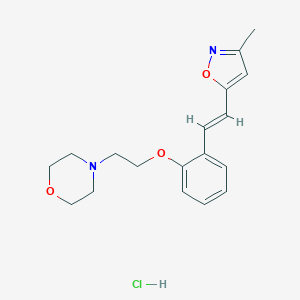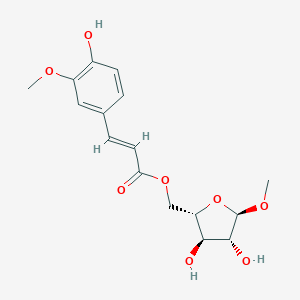
Morpholine, 4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Morpholine' and has been synthesized using different methods by researchers.
Mecanismo De Acción
The mechanism of action of Morpholine is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression. Morpholine has also been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
Morpholine has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, Morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Morpholine has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, Morpholine has some limitations. It is unstable in aqueous solutions and can undergo hydrolysis, which can affect its activity. In addition, Morpholine can interact with other compounds, which can affect its specificity and selectivity.
Direcciones Futuras
There are several future directions for research on Morpholine. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the investigation of Morpholine's potential as a drug delivery system for the treatment of various diseases. In addition, further research is needed to fully understand the mechanism of action of Morpholine and its potential applications in various fields.
Métodos De Síntesis
The synthesis of Morpholine involves a multi-step process that includes the reaction of 3-methyl-5-isoxazolyl-2-boronic acid with 2-bromoethylphenol to form 2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethylboronic acid. This intermediate is then coupled with morpholine to form Morpholine, 4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)-. This synthesis method has been optimized by various researchers to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, Morpholine has been investigated for its anticancer, anti-inflammatory, and antiviral properties. It has also been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier. In material science, Morpholine has been used as a building block for the synthesis of various polymers and copolymers. In agriculture, Morpholine has been investigated for its potential as a plant growth regulator.
Propiedades
Número CAS |
139193-89-8 |
|---|---|
Nombre del producto |
Morpholine, 4-(2-(2-(2-(3-methyl-5-isoxazolyl)ethenyl)phenoxy)ethyl)-, monohydrochloride, (E)- |
Fórmula molecular |
C18H23ClN2O3 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
4-[2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C18H22N2O3.ClH/c1-15-14-17(23-19-15)7-6-16-4-2-3-5-18(16)22-13-10-20-8-11-21-12-9-20;/h2-7,14H,8-13H2,1H3;1H/b7-6+; |
Clave InChI |
UUIWKHJXXKJRRU-UHDJGPCESA-N |
SMILES isomérico |
CC1=NOC(=C1)/C=C/C2=CC=CC=C2OCCN3CCOCC3.Cl |
SMILES |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCOCC3.Cl |
SMILES canónico |
CC1=NOC(=C1)C=CC2=CC=CC=C2OCCN3CCOCC3.Cl |
Sinónimos |
4-[2-[2-[(E)-2-(3-methyloxazol-5-yl)ethenyl]phenoxy]ethyl]morpholine h ydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)
![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)

![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)

![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
![55-(2-Amino-2-oxoethyl)-42,62-di(ethylidene)-36-(1-hydroxyethyl)-33,51-dimethyl-15-methylidene-13,28,34,37,40,43,49,53,60,63-decaoxo-6,10,17,21,25,32,57-heptathia-14,29,35,38,41,44,50,54,61,64,65,66,67,68,69,70,71-heptadecazadecacyclo[31.19.12.14,52.15,8.19,12.116,19.120,23.124,27.156,59.044,48]henheptaconta-1(52),2,4(66),5(71),7,9(70),16(69),18,20(68),22,24(67),56(65)-dodecaene-30-carboxylic acid](/img/structure/B237786.png)

![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)



